(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 637337-65-6
VCID: VC21539356
InChI: InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES: CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C10H10F3NO2
Molecular Weight: 237.25 g/mol

(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid

CAS No.: 637337-65-6

Cat. No.: VC21539356

Molecular Formula: C10H10F3NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid - 637337-65-6

CAS No. 637337-65-6
Molecular Formula C10H10F3NO2
Molecular Weight 237.25 g/mol
IUPAC Name (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key BURBNIPKSRJAIQ-UHFFFAOYSA-N
Isomeric SMILES C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N

Chemical Identity and Structure

Molecular Composition and Representation

(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₄ . Its structure consists of a carboxylic acid group, a chiral carbon center with S-configuration, a methyl substituent, and a benzyloxycarbonyl-protected amino group. The molecular weight of this compound is 237.25 g/mol as computed by PubChem .

The structural features of this compound can be better understood by examining its different functional groups:

  • A carboxylic acid (-COOH) group

  • A chiral carbon center with (S)-configuration

  • A methyl group attached to the chiral carbon

  • A benzyloxycarbonyl (Cbz) group protecting the primary amine

The three-dimensional structure reveals the spatial arrangement of these functional groups, highlighting the stereochemistry at the chiral center which plays a crucial role in its biological and chemical properties .

Structural Representation Systems

The compound can be represented through various chemical notation systems as shown in Table 1:

Representation SystemNotation
SMILESCC@@HC(=O)O
InChIInChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyYDSJUQJHDFBDSZ-VIFPVBQESA-N
IUPAC CondensedCbz-bAib(S)-OH

Table 1: Chemical representation systems for (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid .

Nomenclature and Identification Systems

Systematic Naming Conventions

The IUPAC name for this compound is (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid . This systematic name precisely describes the molecular structure, including the stereochemistry at the chiral carbon center. The "2S" prefix indicates the S-configuration at the second carbon of the propanoic acid backbone.

Common Synonyms and Alternative Names

Several synonyms exist for this compound, reflecting different naming conventions or abbreviated forms used in various contexts:

  • Cbz-S-3-Aminoisobutyric acid

  • (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid

  • (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid

  • 637337-65-6 (CAS registry number)

The variety of names demonstrates the compound's relevance across different scientific fields, each utilizing their preferred nomenclature systems. In peptide chemistry, it is often referred to using the abbreviated form "Cbz-S-3-Aminoisobutyric acid" .

Identification Numbers and Registry Systems

For database tracking and regulatory purposes, this compound has several unique identifiers:

  • CAS Registry Number: 637337-65-6

  • PubChem CID: 12111383

  • DSSTox Substance ID: DTXSID00477773

  • Wikidata: Q82310680

These identification systems facilitate cross-referencing across chemical databases and ensure accurate tracking in scientific literature and regulatory documentation.

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid provide insight into its behavior in various environments. Some key physical parameters include:

PropertyValueMethod
Molecular Weight237.25 g/molComputed by PubChem 2.1
Exact Mass237.10010796 DaComputed by PubChem 2.1
Density1.213±0.06 g/cm³Predicted
Polar Surface Area (PSA)75.6Computed

Table 2: Physical properties of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid .

Chemical Reactivity Parameters

The chemical behavior of this compound is governed by its functional groups and structural features. Key chemical parameters include:

  • XLogP3-AA: 1.5 - This value indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties .

  • Hydrogen Bond Donor Count: 2 - The compound contains two groups capable of donating hydrogen bonds .

  • Hydrogen Bond Acceptor Count: 4 - Four sites can accept hydrogen bonds, enhancing its ability to interact with polar molecules .

  • Rotatable Bond Count: 6 - This relatively high number of rotatable bonds provides conformational flexibility .

These properties collectively influence the compound's solubility, reactivity patterns, and potential interactions with biological systems.

Structural Analysis and Stereochemistry

Stereochemical Considerations

The (S)-configuration at the C-2 position represents a critical structural feature that distinguishes this compound from its enantiomer. This stereospecificity has significant implications for:

  • Molecular recognition in biological systems

  • Reactivity patterns in stereoselective reactions

  • Compatibility with other chiral molecules in synthetic applications

The chiral center creates an asymmetric environment that can influence the compound's interactions with enzymes, receptors, and other chiral molecules .

Functional Group Analysis

The presence of multiple functional groups creates a rich chemistry profile:

  • The carboxylic acid group (pKa approximately 4-5) provides acidic character and enables formation of esters, amides, and salts.

  • The N-benzyloxycarbonyl (Cbz) protected amine offers selective deprotection possibilities under various conditions.

  • The methyl group at the chiral center introduces steric constraints that influence reactivity.

Comparative Analysis with Related Compounds

Structural Analogues

The search results include information about several related compounds that share structural similarities with (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid:

CompoundKey DifferencesMolecular Formula
3-{(Benzyloxy)carbonylamino}propanoic acidContains N-methylation and lacks chiral centerC₁₂H₁₅NO₄
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acidContains N-methylation and has different position of the amino groupC₁₂H₁₅NO₄

Table 3: Comparison with structurally related compounds .

Despite sharing the same molecular formula (C₁₂H₁₅NO₄), these compounds exhibit different structural arrangements that likely confer distinct chemical and biological properties.

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